Oligonucleotide Chain Extension Compatibility: 3'-Deoxy Terminator vs. 2'-Deoxy Extender
The 3'-deoxy modification prevents enzymatic phosphodiester bond formation at the 3' position. N4-Benzoyl-3'-deoxycytidine, once deprotected to 3'-deoxycytidine triphosphate, acts as an obligate chain terminator for DNA and RNA polymerases. The 2'-deoxy isomer N4-Benzoyl-2'-deoxycytidine (CAS 4836-13-9) retains a 3'-OH and supports full chain extension [1]. No direct head-to-head kinetic data for the two N4-benzoyl-protected isomers were identified in the open literature; this inference is based on the well-established mechanism of 3'-deoxynucleotides as polymerase substrates.
| Evidence Dimension | Polymerase chain extension ability |
|---|---|
| Target Compound Data | 3'-deoxy modification; no 3'-OH; chain termination upon incorporation |
| Comparator Or Baseline | N4-Benzoyl-2'-deoxycytidine (CAS 4836-13-9): 3'-OH present; chain extension competent |
| Quantified Difference | Qualitative difference: terminator vs. extender |
| Conditions | In vitro primer extension assays with DNA polymerases (class-level evidence) |
Why This Matters
Researchers needing a defined 3'-terminated oligonucleotide must use the 3'-deoxy isomer; the 2'-deoxy isomer will not terminate synthesis.
- [1] Glen Research. 2',3'-Dideoxynucleoside and 3'-Deoxynucleoside CPGs – Chain Terminators for Oligonucleotide Synthesis. Retrieved from https://www.glenresearch.com/reports/chain-terminators View Source
